

PF-739 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: PF-739

Cat. No.: B10861081

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Application Notes and Protocols: PF-739

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-739 is an orally active, non-selective activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.^{[1][2]} It activates all 12 heterotrimeric AMPK complexes, leading to a significant reduction in plasma glucose levels.^{[1][2]} Understanding the solubility of **PF-739** in various solvents is critical for its effective use in in vitro and in vivo studies, as well as for formulation development. These application notes provide detailed information on the solubility of **PF-739**, protocols for its dissolution and solubility determination, and a diagram of its signaling pathway.

Data Presentation: Solubility of PF-739

The solubility of **PF-739** has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that for hygroscopic solvents like DMSO, using a newly opened container is recommended to achieve optimal solubility.^[1]

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	100[1]	225.79[1]	Ultrasonic assistance may be required.[1] Hygroscopic nature of DMSO can impact solubility.[1]
DMSO	≥51.5[3]	-	-
Ethanol	≥25.6[3]	-	-
Water	Insoluble[3]	-	-

Molecular Weight of **PF-739**: 442.89 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a PF-739 Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of **PF-739** in DMSO.

Materials:

- **PF-739** powder
- Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Ultrasonic bath
- Sterile microcentrifuge tubes or vials

Procedure:

- Weigh out the desired amount of **PF-739** powder using an analytical balance.

- Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of **PF-739**.
- Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[\[1\]](#)

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol provides a generalized methodology for determining the equilibrium solubility of **PF-739** in a solvent of interest.

Materials:

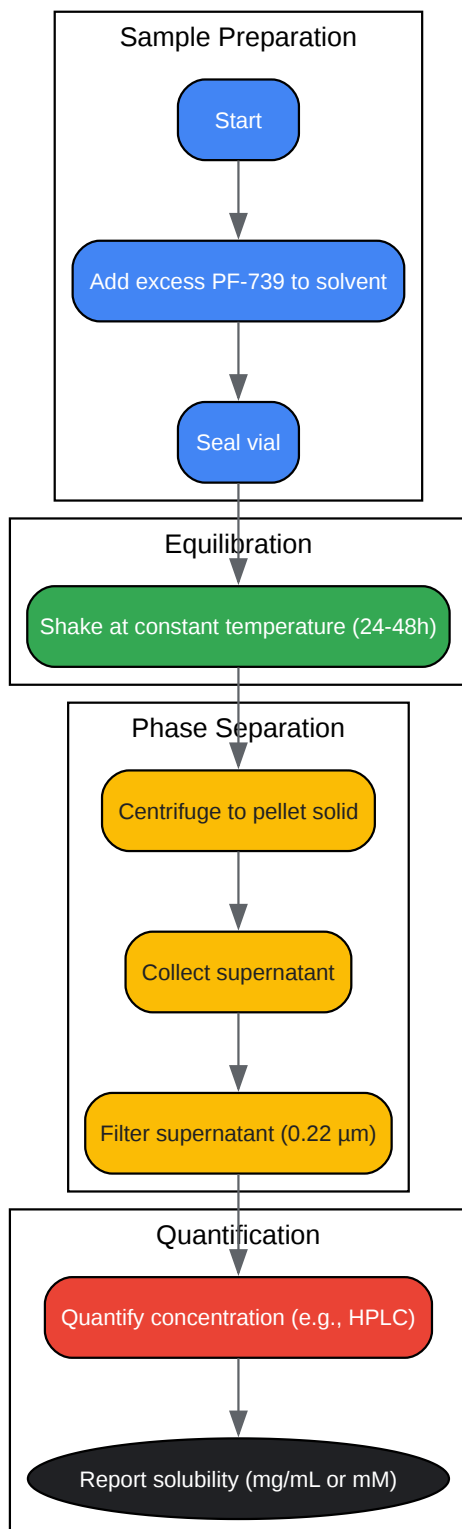
- **PF-739** powder
- Solvent of interest (e.g., Ethanol, PBS)
- Shaker or orbital incubator set to a constant temperature
- Microcentrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
- Calibrated analytical balance
- Vials with screw caps

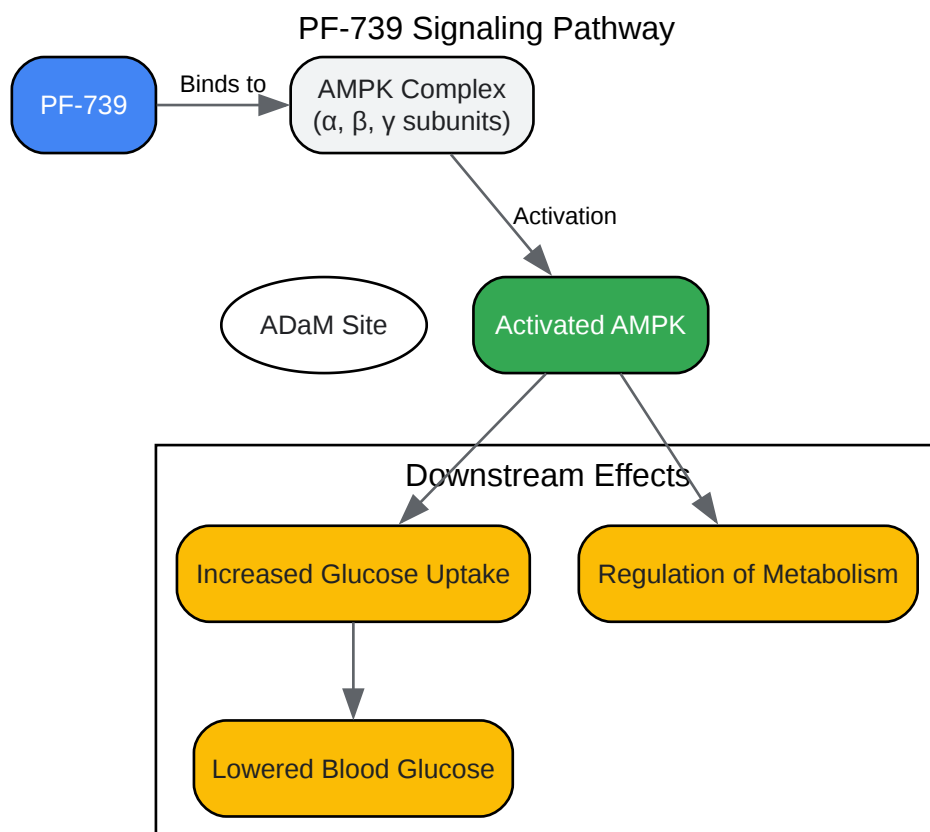
Procedure:

- Add an excess amount of **PF-739** powder to a vial containing a known volume of the solvent of interest. The excess solid should be clearly visible.
- Seal the vials tightly and place them on a shaker in a temperature-controlled environment (e.g., 25°C).
- Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
- Carefully collect the supernatant without disturbing the pellet.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
- Quantify the concentration of **PF-739** in the filtrate using a validated analytical method such as HPLC with a standard curve.
- The resulting concentration is the equilibrium solubility of **PF-739** in the tested solvent at the specified temperature.

Mandatory Visualization

Experimental Workflow for Solubility Determination





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